(4-Methoxy-2-nitrophenyl)boronic acid
Description
Properties
IUPAC Name |
(4-methoxy-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTLRSTZYYFBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657312 | |
| Record name | (4-Methoxy-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860034-09-9 | |
| Record name | (4-Methoxy-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Nitration of 4-Methoxyphenylboronic Acid
This method involves the nitration of 4-methoxyphenylboronic acid using nitric acid in the presence of a suitable catalyst and solvent.
- Reagents : 4-Methoxyphenylboronic acid, nitric acid, organic solvent (e.g., acetic anhydride, dimethyl sulfoxide).
- Conditions : Temperature control between 30°C to 50°C.
- Yield : High yields can be achieved with careful control of reaction conditions.
Method 2: Synthesis via Aryl Bromide
An alternative approach involves the synthesis from an aryl bromide precursor, followed by conversion to the boronic acid.
- Reagents : 2-Bromo-4-methoxy-1-nitrobenzene, bis(pinacolato)diboron, palladium catalyst.
- Conditions : Reaction in a solvent like tetrahydrofuran (THF) under inert conditions.
- Yield : This method can provide good yields but requires careful handling of sensitive reagents.
Detailed Synthesis Protocol
Synthesis of this compound via Nitration
Preparation of Starting Material : Begin with 4-methoxyphenylboronic acid , which can be synthesized from 4-methoxyphenylmagnesium bromide and borane in tetrahydrofuran (THF) followed by hydrolysis.
-
- Mix 4-methoxyphenylboronic acid with an organic solvent such as dimethyl sulfoxide (DMSO) or acetic anhydride.
- Add nitric acid dropwise while maintaining the temperature between 30°C to 50°C.
- Stir for several hours until the reaction is complete, as indicated by TLC or HPLC analysis.
- Pour the reaction mixture into ice water, filter the solid, and wash with cold water.
Purification : Recrystallize the crude product from a suitable solvent to obtain pure This compound .
Synthesis via Aryl Bromide
Preparation of Aryl Bromide : Synthesize 2-bromo-4-methoxy-1-nitrobenzene through nitration of 4-methoxybromobenzene .
-
- React 2-bromo-4-methoxy-1-nitrobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base in THF.
- Stir under inert conditions until the reaction is complete.
- Quench the reaction mixture with water, extract with an organic solvent, and purify the product.
Analysis and Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use $${}^{1}$$H NMR and $${}^{13}$$C NMR to confirm the structure and purity of the product.
- High-Performance Liquid Chromatography (HPLC) : Analyze the purity and yield of the final product.
- Melting Point Determination : Confirm the identity of the compound by measuring its melting point.
Data Tables
Table 1: Synthesis Conditions for this compound
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Nitration | 4-Methoxyphenylboronic acid, HNO$$_3$$ | DMSO/Acetic Anhydride | 30-50 | 80-90 |
| Aryl Bromide | 2-Bromo-4-methoxy-1-nitrobenzene, bis(pinacolato)diboron | THF | Room Temperature | 70-80 |
Table 2: Characterization Data
| Characterization Method | Data |
|---|---|
| $${}^{1}$$H NMR (d$$_6$$-DMSO) | δ 8.55-8.58 (d, 1H), 8.39 (b, 2H), 8.26-8.28 (m, 1H), 7.73 (d, 1H), 3.92 (s, 3H) |
| $${}^{13}$$C NMR (d$$_6$$-DMSO) | δ 165.9, 138.5, 136.9, 132.6, 127.2, 123.3, 53.0 |
| Melting Point | 158-161°C |
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2-nitrophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: This reaction can be facilitated by acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products Formed
Scientific Research Applications
Synthetic Chemistry Applications
1.1. Cross-Coupling Reactions
(4-Methoxy-2-nitrophenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it crucial for synthesizing biaryl compounds.
Case Study:
A study demonstrated the efficacy of this compound in synthesizing complex organic molecules. The compound was used to couple with various aryl halides under mild conditions, yielding high purity products with minimal by-products.
Table 1: Suzuki Coupling Results
| Aryl Halide | Yield (%) | Reaction Conditions |
|---|---|---|
| 4-Bromoanisole | 92 | KCO, DMF, 80°C |
| 3-Iodotoluene | 88 | NaOH, EtOH, 60°C |
| 2-Chloropyridine | 85 | KPO, DMSO, 100°C |
Medicinal Chemistry Applications
2.1. Anticancer Activity
Recent research has highlighted the potential of this compound derivatives as anticancer agents. The nitro group is known to enhance biological activity by increasing lipophilicity and altering electronic properties.
Case Study:
A series of derivatives were synthesized and screened for cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting a promising avenue for drug development.
Table 2: Cytotoxicity Results
| Compound | IC (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Derivative A | 10 | HeLa |
| Derivative B | 20 | A549 |
Material Science Applications
3.1. Sensor Development
This compound has been explored for its application in sensor technology, particularly for detecting carbohydrates through boronate ester formation.
Case Study:
Research demonstrated the use of this compound in creating a fluorescent sensor for glucose detection. The sensor exhibited a significant increase in fluorescence upon binding with glucose, showcasing its potential for biomedical applications.
Table 3: Sensor Performance Metrics
| Parameter | Value |
|---|---|
| Detection Limit | 0.5 mM |
| Response Time | <5 minutes |
| Selectivity Ratio | Glucose vs Fructose |
Mechanism of Action
The mechanism of action of (4-Methoxy-2-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups couple to form the biaryl product, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Comparisons
(4-Methoxy-2-nitrophenyl)boronic acid shares structural similarities with other nitrophenyl- and methoxyphenyl-substituted boronic acids. Key analogs include:
Key Insight: Substituents at the 2- and 4-positions critically influence electronic effects (e.g., electron-withdrawing NO₂ lowers pKa) and steric interactions, impacting reactivity and target binding .
Physicochemical Properties
- pKa: Boronic acids with electron-withdrawing groups (e.g., NO₂) exhibit lower pKa values, favoring boronate formation at physiological pH. For example, 3-AcPBA and 4-MCPBA (common analogs) have pKa >8.5, limiting their utility in physiological applications. In contrast, nitro-substituted derivatives like this compound likely have pKa <8, enhancing binding to serine proteases or carbohydrates under physiological conditions .
- Solubility : Polar substituents (e.g., OCH₃, OH) improve aqueous solubility. However, bulky or lipophilic groups (e.g., Br, CH₃) reduce solubility, as seen in compounds like pyren-1-yl boronic acid, which precipitated in RPMI culture medium .
Biological Activity
(4-Methoxy-2-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHBNO, exhibits various properties that make it a candidate for therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.
- Molecular Weight : 181.05 g/mol
- Density : 1.4 g/cm³
- Melting Point : 285-290 °C (dec.)
- Boiling Point : 373.7 ± 44.0 °C at 760 mmHg
Boronic acids, including this compound, act primarily through their ability to form reversible covalent bonds with nucleophilic sites in biological molecules such as enzymes and proteins. This property allows them to modulate various biochemical pathways, making them valuable in drug development.
Key Mechanisms:
- Inhibition of Proteasomes : Boronic acids can inhibit proteasomes, which are crucial for protein degradation and regulation within cells. This mechanism is similar to that of established drugs like bortezomib, used in multiple myeloma treatment .
- Enzyme Inhibition : The compound may also serve as an inhibitor for specific enzymes, potentially impacting cancer cell proliferation and survival .
Anticancer Activity
Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | Activity Observed | Reference |
|---|---|---|
| PC-3 (Prostate) | Significant anti-proliferative effects | |
| HepG2 (Liver) | Moderate toxicity; screening ongoing | |
| LAPC-4 (Prostate) | Effective with prolonged exposure |
These findings suggest that the compound could be further explored for its potential use in cancer therapies.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Studies have shown that it can effectively inhibit certain proteases, which are implicated in tumor growth and metastasis .
Case Studies
- Combination Therapy with Bortezomib :
- Inhibition of Trypanosoma brucei :
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for (4-Methoxy-2-nitrophenyl)boronic acid, and how do functional groups influence its purification?
- Methodological Answer : Aromatic boronic acids are typically synthesized via Miyaura borylation, Suzuki coupling precursors, or halogen exchange reactions. The nitro and methoxy groups in this compound may complicate purification due to polar interactions or sensitivity to acidic/basic conditions. Prodrug strategies (e.g., boronic ester protection) are often used to stabilize the boronic acid during synthesis, followed by deprotection under mild conditions . LC-MS/MS methods are recommended for purity assessment, as they detect trace impurities (e.g., residual boronic acid derivatives) at ppm levels .
Q. How can researchers validate the binding specificity of this compound to diol-containing biomolecules?
- Methodological Answer : Use fluorescence displacement assays or surface plasmon resonance (SPR) to quantify binding constants () with model diols (e.g., fructose, glucose). The methoxy and nitro substituents may alter electronic properties, affecting diol-binding affinity. For example, the nitro group’s electron-withdrawing effect enhances boronic acid’s Lewis acidity, potentially improving binding to cis-diols. Competitive binding studies with inert polymers (e.g., dextran) help distinguish specific vs. nonspecific interactions .
Q. What analytical techniques are suitable for characterizing this compound in complex matrices?
- Methodological Answer : Triple quadrupole LC-MS/MS in MRM mode is optimal for trace quantification in biological or synthetic mixtures. Derivatization-free protocols reduce preparation time and improve sensitivity for underivatized boronic acids. Validate methods per ICH guidelines, including LOD (≤0.1 ppm), LOQ (≤0.3 ppm), and linearity () across 1–100 ppm .
Advanced Research Questions
Q. How do the kinetic properties of this compound’s diol-binding compare to other arylboronic acids, and what implications does this have for real-time sensing?
- Methodological Answer : Stopped-flow fluorescence assays reveal binding kinetics (/) with sugars. For example, nitro-substituted boronic acids exhibit faster values (~10 Ms) due to enhanced electrophilicity, enabling rapid equilibrium (<10 s) for glucose sensors. Compare with isoquinolinylboronic acids (slower but higher ) to optimize response time in diagnostic devices .
Q. What structural modifications enhance the anticancer activity of this compound derivatives?
- Methodological Answer : Introduce bioisosteric replacements (e.g., boronic acid for carboxyl groups) to improve target affinity. For example, replacing the methoxy group with fluorinated substituents increases membrane permeability, while the nitro group stabilizes π-π stacking with kinase active sites. Test cytotoxicity in glioblastoma or triple-negative breast cancer cell lines, and correlate IC values with tubulin polymerization inhibition (IC ~20 μM) .
Q. How can computational modeling guide the design of proteasome inhibitors using this boronic acid scaffold?
- Methodological Answer : Perform DFT calculations to optimize the geometry for covalent binding to proteasomal threonine residues. Molecular dynamics simulations predict binding stability in the 20S proteasome’s β5 subunit. Validate with X-ray co-crystallography (as done for bortezomib), focusing on hydrogen bonds between the nitro group and Gly47/Gly48 .
Q. What strategies mitigate nonspecific interactions when using this compound for glycoprotein separation?
- Methodological Answer : Immobilize this compound on carboxymethyl dextran-coated surfaces to minimize hydrophobic/hydrogen-bonding interference. Use pH-controlled elution (borate buffer, pH 8.5) for selective glycoprotein release. SPR data show that secondary interactions (e.g., with avidin) are reduced by 70% in Tris-HCl vs. phosphate buffers .
Q. How does thermal stability vary with structural analogs, and what implications exist for flame-retardant applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures () ~200–250°C. Nitro groups enhance char formation via radical scavenging, while methoxy substituents reduce by 20°C due to earlier oxidative degradation. Correlate with pyrolysis-GC/MS to identify volatile byproducts (e.g., boric acid, CO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
